4-[(2,5-Dichlorophenoxy)methyl]piperidine
Description
Properties
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNALSNAIOVPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649876 | |
| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946680-60-0 | |
| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidine Core
Piperidine derivatives can be synthesized via various methods, including:
- Cyclization strategies starting from open-chain precursors to form the piperidine ring.
- Redox reactions on substituted piperidines to introduce functional groups selectively.
- Mannich-type condensations to build substituted piperidines with high yields.
For example, a Mannich condensation approach has been successfully used to synthesize substituted piperidin-4-one derivatives, which can be further functionalized.
Introduction of the (2,5-Dichlorophenoxy)methyl Group
The attachment of the (2,5-dichlorophenoxy)methyl substituent is generally achieved by:
- Nucleophilic substitution of a suitable 4-(chloromethyl)piperidine intermediate with 2,5-dichlorophenol or its derivatives.
- Alkylation reactions where the piperidine nitrogen or the 4-position carbon is alkylated with a (2,5-dichlorophenoxy)methyl halide.
This step requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions.
Typical Reaction Conditions
- Solvents such as ethanol, dimethylformamide (DMF), or toluene are commonly used.
- Bases like potassium carbonate or sodium hydride may be employed to deprotonate the phenol and facilitate nucleophilic substitution.
- Reflux or elevated temperatures are often necessary to drive the reaction to completion.
- Purification is typically done by recrystallization or chromatographic techniques.
Detailed Research Findings and Data
Example Synthesis Protocol
Spectroscopic and Structural Characterization
- NMR (Nuclear Magnetic Resonance) confirms the substitution pattern on the piperidine ring and the presence of the dichlorophenoxy group.
- Mass spectrometry verifies the molecular weight consistent with the target compound.
- X-ray crystallography can be used to confirm the molecular structure and substitution position.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Mannich Condensation + Functionalization | Piperidone derivatives | One-pot condensation followed by substitution | High yield, straightforward | Requires careful control of conditions |
| Nucleophilic Substitution of 4-(chloromethyl)piperidine | 4-(chloromethyl)piperidine + 2,5-dichlorophenol | SN2 reaction | Good regioselectivity, scalable | Possible side reactions if conditions not optimized |
| Redox and Protection/Deprotection Steps | Substituted piperidines | Multi-step redox and protection | High purity, adaptable | More complex, longer synthesis |
Notes on Industrial and Green Chemistry Considerations
- The use of readily available and inexpensive starting materials such as 4-piperidone or 4-piperidinecarboxylic acid derivatives is preferred for scalability.
- Reaction conditions that minimize hazardous reagents and solvents are favored to reduce environmental impact.
- Methods that avoid generation of pollutants and allow for easy purification are advantageous for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2,5-Dichlorophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect cellular metabolism. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Positional Isomers of Dichlorophenoxymethylpiperidines
The position of chlorine substituents on the phenoxy ring significantly influences physicochemical properties. Key isomers include:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS Number |
|---|---|---|---|---|
| 4-[(2,5-Dichlorophenoxy)methyl]piperidine | C₁₂H₁₅Cl₂NO | 260.17 | 2,5-dichloro, 4-methyl | 946680-60-0 |
| 4-[(2,4-Dichlorophenoxy)methyl]piperidine | C₁₂H₁₅Cl₂NO | 260.17 | 2,4-dichloro, 4-methyl | 946713-70-8 |
| 4-[(2,3-Dichlorophenoxy)methyl]piperidine | C₁₂H₁₅Cl₂NO | 260.17 | 2,3-dichloro, 4-methyl | 63608-31-1 |
Key Observations :
- Electronic Effects : The 2,5-dichloro substitution (target compound) creates a para-dichloro configuration, leading to symmetrical electron-withdrawing effects, whereas 2,4- and 2,3-isomers exhibit asymmetric electronic distributions .
- Synthetic Accessibility: All isomers are synthesized via Knoevenagel condensation, but precursor benzaldehydes vary (e.g., 2,5-dichlorophenoxybenzaldehyde for the target compound) .
Piperidine Derivatives with Direct Phenoxy Linkages
Compounds with phenoxy groups directly attached to the piperidine ring differ in steric and electronic properties:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS Number |
|---|---|---|---|---|
| 3-(2,5-Dichlorophenoxy)piperidine | C₁₁H₁₃Cl₂NO | 246.13 | 2,5-dichloro, 3-phenoxy | 946759-06-4 |
| 4-(4-Fluorophenoxy)piperidine | C₁₁H₁₄FNO | 195.23 | 4-fluoro, 4-phenoxy | 3413-28-3 |
Key Observations :
- Steric Profile: The methylene bridge in the target compound reduces steric hindrance compared to direct phenoxy attachment (e.g., 3-(2,5-dichlorophenoxy)piperidine) .
Piperidine Derivatives with Extended Alkyl Chains
Compounds with ethyl or methylene spacers demonstrate varied applications:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride | C₁₆H₂₁Cl₂NO₂ | 338.25 | Ethyl spacer, additional methyl groups |
| This compound | C₁₂H₁₅Cl₂NO | 260.17 | Methyl spacer, no methyl substituents |
Key Observations :
- Biological Activity : Extended chains (e.g., ethyl) may improve binding affinity in receptor interactions, as seen in serotonin reuptake inhibitors (SSRIs) like Compound 19 ().
- Thermal Stability: Bulkier substituents (e.g., 3,5-dimethylphenoxy) enhance thermal stability, making such derivatives suitable for high-temperature polymer applications .
Halogen-Substituted Piperidines in Pharmaceutical Contexts
Comparative analysis with SSRIs and related compounds:
Key Observations :
- Substituent Effects: Methoxy and trifluoromethyl groups (Compound 19) enhance lipophilicity and CNS penetration compared to dichlorophenoxy derivatives, which may limit blood-brain barrier permeability .
Biological Activity
4-[(2,5-Dichlorophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry and biological research. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dichlorophenoxy group, which is known to influence its biological activity. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate the activity of neurotransmitter receptors and ion channels, which can lead to various pharmacological effects. The exact mechanisms depend on the context in which the compound is used, but it generally involves:
- Receptor Modulation : Acting as a ligand for neurotransmitter receptors.
- Enzyme Interaction : Inhibiting or activating specific enzymes involved in cellular signaling pathways.
- Cellular Metabolism : Influencing metabolic processes within cells.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Antimicrobial Activity : Studies suggest it may possess properties that inhibit microbial growth, although further research is needed to confirm this.
- Toxicological Profile : Understanding the toxic effects associated with similar compounds (e.g., 2,4-Dichlorophenoxyacetic acid) can provide insights into safety profiles.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds similar to this compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Compound | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound A | 10 | 80 |
| Compound B | 5 | 90 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various piperidine derivatives against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, indicating potential for development into new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 20 µg/mL |
| P. aeruginosa | 25 µg/mL |
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological implications of compounds related to this compound. Research on related compounds like 2,4-Dichlorophenoxyacetic acid has shown significant toxicity at high doses, impacting various organ systems. Understanding these risks is crucial for developing safe therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 4-[(2,5-Dichlorophenoxy)methyl]piperidine, and how can reaction conditions be optimized?
A viable route involves nucleophilic substitution between a piperidine derivative and 2,5-dichlorophenoxymethyl halide. For example, Knoevenagel condensation has been used for analogous piperidine derivatives, employing catalysts like piperidine in toluene under reflux . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is typical. Monitor reaction progress using TLC or LC-MS to identify intermediates and byproducts.
Q. How can the structure of this compound be confirmed post-synthesis?
Combine spectroscopic techniques:
- NMR : H NMR should show characteristic peaks for the piperidine ring (δ 1.5–2.8 ppm), dichlorophenoxy aromatic protons (δ 6.8–7.5 ppm), and methylene bridge (δ 3.5–4.2 ppm). C NMR confirms quaternary carbons and substituent positions .
- HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (CHClNO).
- IR : Look for C-O-C stretching (~1250 cm) and piperidine ring vibrations.
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the piperidine and ether moieties. Test solubility in aqueous buffers for biological assays .
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store desiccated at −20°C to prevent degradation .
- LogP : Estimated ~3.5 (via software like ChemAxon), indicating moderate lipophilicity. This affects membrane permeability in cellular assays.
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the dichlorophenoxy ring. Meta-substitution is favored due to electron-withdrawing Cl groups directing incoming electrophiles .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. Docking studies using AutoDock Vina can prioritize synthetic modifications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects.
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. For example, discrepancies in IC values may arise from assay interference by the compound’s autofluorescence .
- Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
Q. How can the environmental impact of this compound be assessed, given limited ecotoxicological data?
- OECD Guidelines : Perform Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests.
- Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) and biotic pathways (soil microcosms). The dichlorophenoxy group may persist, requiring advanced oxidation processes for remediation .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Inhibition Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam). Measure metabolite formation via LC-MS/MS.
- Metabolite Identification : Incubate with NADPH and identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) . Structural modifications can then reduce metabolic liability.
Q. How do steric and electronic effects of the 2,5-dichlorophenoxy group influence pharmacological activity compared to analogs?
- SAR Studies : Synthesize analogs with mono-Cl, F, or methyl substitutions. Compare binding affinities (e.g., radioligand assays) and functional responses (e.g., cAMP accumulation).
- X-ray Crystallography : Resolve co-crystal structures with target proteins to map halogen bonding and hydrophobic interactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of the ether linkage) .
- Analytical Pitfalls : Overlapping NMR signals may require 2D techniques (COSY, HSQC) for unambiguous assignment .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling rate) rigorously, as minor variations can alter yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
